molecular formula C8H8BrNO B1411760 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one CAS No. 1648871-29-7

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one

Cat. No.: B1411760
CAS No.: 1648871-29-7
M. Wt: 214.06 g/mol
InChI Key: BNDIEEPPFDPIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one is a substituted pyridinone derivative characterized by a bromine atom at the 6-position and an allyl (prop-2-en-1-yl) group at the 1-position of the dihydropyridin-2-one ring.

Properties

IUPAC Name

6-bromo-1-prop-2-enylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-6-10-7(9)4-3-5-8(10)11/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDIEEPPFDPIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable precursor followed by the introduction of the prop-2-en-1-yl group. One common method involves the bromination of 1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the dihydropyridin-2-one core can lead to the formation of tetrahydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-azido-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one.

    Oxidation: Formation of 6-bromo-1-(prop-2-en-1-yl)-pyridin-2-one.

    Reduction: Formation of 6-bromo-1-(prop-2-en-1-yl)-tetrahydropyridine.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential in developing therapeutic agents due to its structural resemblance to other bioactive molecules.

Neuroprotective and Antioxidant Properties
Recent studies have highlighted the neuroprotective effects of related dihydropyridine derivatives. For instance, derivatives of 3,4-dihydro-2(1H)-pyridones have shown promising results in neuroprotection and antioxidant activity, suggesting that 6-bromo derivatives may exhibit similar properties due to their structural characteristics .

Anticancer Activity
Research has indicated that compounds containing the dihydropyridine moiety can inhibit cancer cell proliferation. The synthesis of novel pyridones has been linked to the inhibition of bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. This suggests that 6-bromo derivatives could be explored further for anticancer drug development .

Synthetic Applications

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one serves as a versatile intermediate in organic synthesis.

Building Block for Complex Molecules
This compound can be utilized in the synthesis of complex heterocycles. For instance, it has been used as a precursor in multicomponent reactions, leading to the formation of various biologically active compounds . The ability to form multiple bonds and functional groups makes it a valuable intermediate in synthetic pathways.

Formation of β-Lactams
The compound has potential applications in synthesizing β-lactams through photochemical cycloaddition reactions. This process is significant as β-lactams are crucial components in many antibiotics .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the applications of 6-bromo derivatives:

Study Application Findings
MDPI Study (2022)Neuroprotective EffectsDemonstrated antioxidant properties in related dihydropyridine derivatives .
ACS Journal (2017)Anticancer ActivityIdentified inhibition of BET proteins, suggesting potential for cancer treatment .
Matrix Scientific ReportSynthetic IntermediatesHighlighted use in multicomponent reactions for synthesizing complex molecules .

Mechanism of Action

The mechanism of action of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one with four analogs, focusing on substituent effects, molecular properties, and inferred behavior.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Notes References
This compound C₈H₈BrNO 228.06 Allyl (prop-2-en-1-yl) Reactive allyl group; moderate lipophilicity
6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one C₉H₁₂BrNO 230.11 Branched 2-methylpropyl Increased steric bulk; higher lipophilicity
5′-Bromo-1′-phenyl-2,3′-bipyridin-6′(1′H)-one C₁₅H₁₁BrN₂O 315.17 Phenyl, bipyridine Enhanced aromatic stacking; reduced solubility
4-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one C₆H₄BrF₂NO 224.00 Difluoromethyl Electron-withdrawing; potential H-bond acceptor
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one C₁₁H₈BrClN₂O 299.55 Chloropyridinylmethyl Dual heterocycles; halogenated bioactivity

Substituent Effects and Reactivity

  • Allyl Group (Target Compound): The allyl substituent introduces unsaturation, enabling conjugation with the pyridinone ring. This may enhance reactivity in cycloadditions or serve as a leaving group in nucleophilic substitutions. Its non-polar nature could reduce solubility in polar solvents compared to halogenated analogs .
  • Its lipophilicity may favor membrane permeability in biological systems .
  • Aromatic Substituents (Phenyl/Bipyridine): The phenyl and bipyridine groups in the bipyridinone analog promote π-π stacking, which could stabilize crystalline phases or protein-binding interactions. However, these groups may reduce aqueous solubility .
  • Fluorine atoms may participate in hydrogen bonding, influencing crystal packing .
  • Heterocyclic Chloropyridinylmethyl : The chloropyridinyl group introduces a second aromatic ring and a chlorine atom, which could enhance bioactivity (e.g., pesticidal or antimicrobial effects). The additional heterocycle may also complicate metabolic degradation .

Positional Isomerism and Electronic Effects

The target compound’s 6-bromo substitution contrasts with the 5-bromo position in the chloropyridinylmethyl analog (). Positional differences alter electron distribution: a 6-bromo substituent may exert stronger electron-withdrawing effects on the pyridinone ring compared to 5-bromo, influencing resonance stabilization and reactivity.

Molecular Weight and Solubility Trends

Lower molecular weight compounds (e.g., the target at 228.06 and the difluoromethyl analog at 224.00) are predicted to have higher solubility in organic solvents, whereas heavier analogs like the bipyridinone derivative (315.17) may exhibit lower solubility. The chloropyridinylmethyl compound (299.55) could display intermediate solubility but enhanced stability due to dual aromatic systems.

Biological Activity

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS Number: 1648871-29-7) is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C8_8H8_8BrNO, and it has a molecular weight of 214.07 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus protecting cells from oxidative stress. A study demonstrated that related dihydropyridinones showed significant free radical scavenging activity, which may be attributed to their structural features that facilitate electron donation .

Neuroprotective Effects

In vitro studies have suggested that derivatives of dihydropyridinones can protect neuronal cells from apoptosis induced by neurotoxic agents such as 6-hydroxydopamine (6-OHDA). This neuroprotective effect is hypothesized to occur through the inhibition of oxidative stress pathways and modulation of apoptotic signaling cascades .

Table 1: Summary of Neuroprotective Studies

CompoundModelEffectReference
This compoundNeuroblastoma CellsReduced apoptosis
Related DihydropyridinonesPD Cell LinesIncreased cell viability

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis. The structure-activity relationship (SAR) analysis revealed that modifications at the bromine and allyl positions significantly affect the compound's potency against cancer cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

The biological activity of this compound is believed to involve multiple pathways:

  • Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species (ROS).
  • Modulation of Signaling Pathways : It is suggested that this compound can modulate key signaling pathways involved in apoptosis and cell survival, particularly in neuronal and cancer cells.
  • Metal Chelation : Similar compounds have shown the ability to chelate metal ions, which can play a role in reducing oxidative stress and enhancing cellular health .

Case Studies

A notable case study involved the evaluation of a series of dihydropyridinone derivatives for their neuroprotective effects against oxidative stress-induced neuronal damage. The study highlighted the efficacy of these compounds in protecting dopaminergic neurons from death caused by neurotoxins, suggesting a promising therapeutic avenue for neurodegenerative diseases such as Parkinson's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.